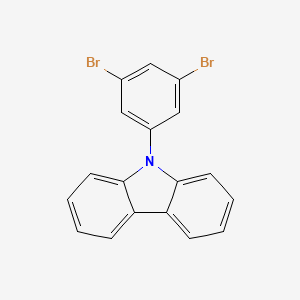

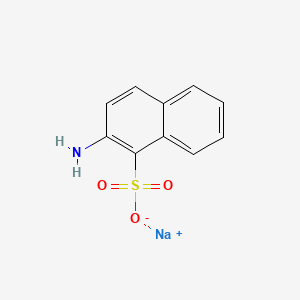

2-Amino-1-naphtalènesulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol .

Synthesis Analysis

The synthesis of Sodium 2-aminonaphthalene-1-sulphonate involves a two-step reaction process. The first step involves the dissolution of 2-Aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution. This is followed by the addition of a salicylaldehyde solution. The mixture is then heated in a water bath and stirred for 3 hours at 338 K .Molecular Structure Analysis

The molecular structure of Sodium 2-aminonaphthalene-1-sulphonate is represented by the formula C10H8NNaO3S .Chemical Reactions Analysis

Sodium 2-aminonaphthalene-1-sulphonate can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff base compounds, which can interact with human serum albumin . Sodium sulfinates, including Sodium 2-aminonaphthalene-1-sulphonate, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Applications De Recherche Scientifique

Chromatographie en phase inverse

Le 2-Amino-1-naphtalènesulfonate de sodium est utilisé en chromatographie en phase inverse, une forme de chromatographie liquide qui permet la séparation de composés ionisables mélangés à des solvants non ionisables. Il est particulièrement adapté aux substances qui ne sont pas suffisamment lipophiles .

Synthèse de colorants et de pigments

Ce composé sert d'intermédiaire dans la synthèse de divers colorants et pigments. Son groupe sulfonate se lie à de nombreux composés organiques, formant des colorants azo stables et de couleur vive utilisés dans les industries textile et papetière .

Indicateurs d'ions métalliques

En chimie analytique, le this compound est utilisé comme indicateur d'ions métalliques. Il forme des complexes avec les ions métalliques, qui peuvent être utilisés pour détecter la présence de métaux dans les solutions grâce à des changements colorimétriques .

Phosphorophore pour la détection des peptides

Il est applicable comme phosphorophore dans la détection des peptides par électrophorèse capillaire. Cette technique est essentielle pour l'analyse d'échantillons biologiques, où elle peut être utilisée pour identifier et quantifier les peptides .

Récepteurs artificiels dans le traitement de l'eau

Le composé est utilisé pour synthétiser des complexes de scandium qui agissent comme des récepteurs artificiels. Ces récepteurs sont efficaces dans l'élimination des α-aminoacides amphotères des solutions aqueuses, ce qui est une étape importante dans les processus de purification de l'eau .

Recherche sur la synthèse organique

Le this compound est également utilisé dans la recherche axée sur la synthèse organique. Il peut être un réactif dans diverses réactions chimiques, contribuant au développement de nouvelles méthodologies et de nouveaux matériaux de synthèse .

Safety and Hazards

Orientations Futures

The future directions for Sodium 2-aminonaphthalene-1-sulphonate could involve further exploration of its potential applications in biomedical research, given its ability to interact with human serum albumin . Additionally, its role as a building block for synthesizing organosulfur compounds suggests potential applications in the field of organic chemistry .

Mécanisme D'action

Target of Action

Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions

Mode of Action

It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.

Biochemical Pathways

Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.

Result of Action

Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.

Analyse Biochimique

Biochemical Properties

Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between sodium 2-aminonaphthalene-1-sulphonate and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein . Additionally, sodium 2-aminonaphthalene-1-sulphonate can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function .

Cellular Effects

Sodium 2-aminonaphthalene-1-sulphonate has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, sodium 2-aminonaphthalene-1-sulphonate can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of sodium 2-aminonaphthalene-1-sulphonate involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2-aminonaphthalene-1-sulphonate can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of sodium 2-aminonaphthalene-1-sulphonate on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to sodium 2-aminonaphthalene-1-sulphonate can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function .

Dosage Effects in Animal Models

The effects of sodium 2-aminonaphthalene-1-sulphonate in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, sodium 2-aminonaphthalene-1-sulphonate can induce adverse effects, including cellular toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.

Metabolic Pathways

Sodium 2-aminonaphthalene-1-sulphonate is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, sodium 2-aminonaphthalene-1-sulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, sodium 2-aminonaphthalene-1-sulphonate can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell .

Subcellular Localization

The subcellular localization of sodium 2-aminonaphthalene-1-sulphonate is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of sodium 2-aminonaphthalene-1-sulphonate within these compartments can impact its activity and function, as well as its interactions with other biomolecules .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-aminonaphthalene-1-sulphonate involves the reaction of 2-naphthylamine with sodium sulfite and sodium hydroxide.", "Starting Materials": [ "2-naphthylamine", "Sodium sulfite", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-naphthylamine in water", "Add sodium sulfite to the solution and stir", "Add sodium hydroxide to the solution and stir", "Heat the solution to 80-90°C for 2-3 hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and dry", "The resulting product is Sodium 2-aminonaphthalene-1-sulphonate" ] } | |

| 25293-52-1 | |

Formule moléculaire |

C10H9NNaO3S |

Poids moléculaire |

246.24 g/mol |

Nom IUPAC |

sodium;2-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |

Clé InChI |

CQKSUVQRWNZDIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |

| 25293-52-1 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

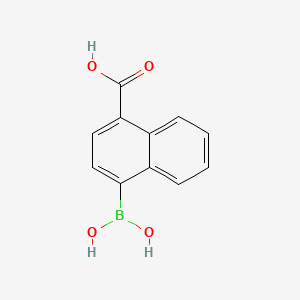

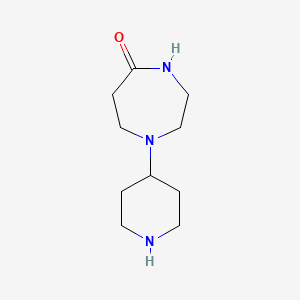

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

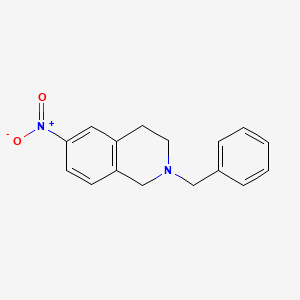

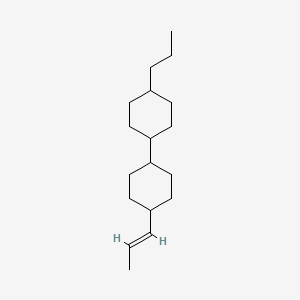

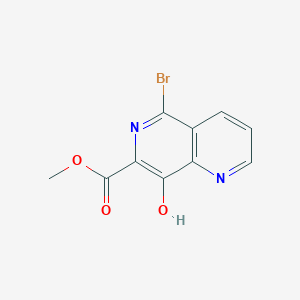

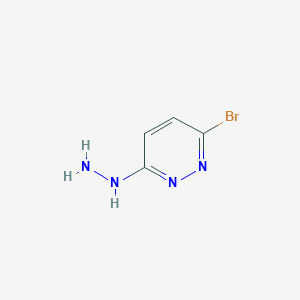

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)